tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This specific compound features a tert-butyl group, a sulfanylmethyl group, and a cyclopropyl ring, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(sulfanylmethyl)cyclopropylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate is used as a protecting group for amines in peptide synthesis. It provides stability during the synthesis process and can be easily removed under mild acidic conditions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it an essential intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under mild acidic conditions, releasing the free amine . Additionally, the sulfanylmethyl group can participate in redox reactions, making the compound useful in studying enzyme mechanisms and redox biology .
Comparison with Similar Compounds
- tert-Butyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate
- tert-Butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate
- tert-Butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate
- tert-Butyl N-{[1-(methylamino)cyclopropyl]methyl}carbamate
Uniqueness: tert-Butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate is unique due to the presence of the sulfanylmethyl group, which imparts distinct redox properties. This makes it particularly useful in studying redox biology and enzyme mechanisms. Additionally, its stability and ease of removal as a protecting group make it a valuable tool in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
tert-butyl N-[[1-(sulfanylmethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-9(2,3)13-8(12)11-6-10(7-14)4-5-10/h14H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
FUUKKBJATFXPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CS |
Origin of Product |
United States |
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